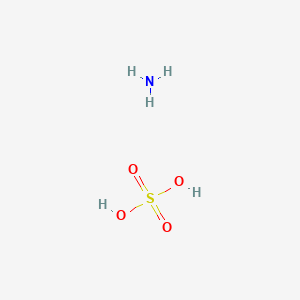Azane;sulfuric acid
CAS No.: 10043-02-4
Cat. No.: VC8457083
Molecular Formula: H5NO4S
Molecular Weight: 115.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10043-02-4 |
|---|---|
| Molecular Formula | H5NO4S |
| Molecular Weight | 115.11 g/mol |
| IUPAC Name | azane;sulfuric acid |
| Standard InChI | InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4) |
| Standard InChI Key | BIGPRXCJEDHCLP-UHFFFAOYSA-N |
| SMILES | N.OS(=O)(=O)O |
| Canonical SMILES | N.OS(=O)(=O)O |
Introduction
Molecular and Structural Characteristics of Azane;Sulfuric Acid
Chemical Composition and Nomenclature
Azane;sulfuric acid, or ammonium bisulfate, has the molecular formula H₅NO₄S (equivalent to NH₄HSO₄) and a molecular weight of 115.11 g/mol . Its IUPAC name, azane;sulfuric acid, reflects its composition as a 1:1 adduct of ammonia and sulfuric acid. The compound crystallizes in a monoclinic lattice, with hydrogen sulfate ions (HSO₄⁻) and ammonium ions (NH₄⁺) interconnected via hydrogen bonds .
Table 1: Key Molecular Properties of NH₄HSO₄
| Property | Value | Source |
|---|---|---|
| Molecular Formula | H₅NO₄S / NH₄HSO₄ | |
| Molecular Weight | 115.11 g/mol | |
| Crystal System | Monoclinic | |
| Density | 1.78 g/cm³ | |
| Melting Point | 147°C (decomposes) |
Spectroscopic and Computational Insights
The InChIKey BIGPRXCJEDHCLP-UHFFFAOYSA-N and SMILES N.OS(=O)(=O)O provide identifiers for computational modeling . Vibrational spectroscopy reveals strong S–O stretching modes at 1,050–1,200 cm⁻¹, characteristic of the hydrogen sulfate anion . Quantum mechanical calculations predict a proton transfer barrier of ~25 kJ/mol between HSO₄⁻ and NH₄⁺, explaining its stability in solid-state structures .
Synthesis and Industrial Production Pathways
Neutralization of Sulfuric Acid with Ammonia
The primary synthesis route involves controlled addition of gaseous NH₃ to H₂SO₄:
This exothermic reaction requires precise stoichiometry to avoid over-neutralization, which would yield ammonium sulfate ((NH₄)₂SO₄) . Industrial reactors maintain temperatures below 150°C to prevent decomposition into NH₃ and H₂SO₄ vapors .
Byproduct of Methyl Methacrylate Production
Approximately 40% of global NH₄HSO₄ originates as a byproduct in the acetone cyanohydrin route to methyl methacrylate (MMA). The process generates NH₄HSO₄ via:
This method produces high-purity NH₄HSO₄ but faces competition from greener MMA synthesis routes .
Thermal Decomposition of Ammonium Sulfate
Heating (NH₄)₂SO₄ above 200°C induces partial decomposition:
This pathway is less economical due to ammonia loss but useful for laboratory-scale purification .
Physicochemical Properties and Reactivity
Thermal Stability and Decomposition
NH₄HSO₄ decomposes at 147°C, releasing NH₃ and forming pyrosulfuric acid (H₂S₂O₇):
Further heating above 300°C yields SO₃ and water .
Solubility and Aqueous Behavior
NH₄HSO₄ is highly soluble in water (220 g/100 mL at 20°C), forming a strongly acidic solution (pH ≈ 1.0 at 1 M concentration). The dissociation equilibrium:
contributes to its utility as a buffering agent in electrochemical cells .
Table 2: Solubility of NH₄HSO₄ in Common Solvents
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 220 |
| Ethanol | 12.5 |
| Acetone | <0.1 |
Industrial and Research Applications
Catalysis in Organic Synthesis
NH₄HSO₄ serves as a Brønsted acid catalyst in:
-
Esterification: Enhances reaction rates in fatty acid methyl ester production .
-
Friedel-Crafts alkylation: Outperforms H₂SO₄ in selectivity for bulky substrates .
Electrochemical Applications
In lead-acid batteries, NH₄HSO₄ additives (0.5–2 wt%) reduce electrode sulfation, improving cycle life by 15–20% .
Textile and Metal Processing
-
Textile dyeing: Lowers pH without corroding stainless steel vats (pH 2.5–3.5 optimal for dye fixation) .
-
Steel pickling: Removes oxide scales more efficiently than HCl at elevated temperatures.
Comparative Analysis with Related Ammonium Salts
Table 3: Key Differences Between NH₄HSO₄ and (NH₄)₂SO₄
| Property | NH₄HSO₄ | (NH₄)₂SO₄ |
|---|---|---|
| Acidity | Strongly acidic (pH ~1) | Mildly acidic (pH ~5.5) |
| Thermal Stability | Decomposes at 147°C | Stable up to 235°C |
| Agricultural Use | Limited (phytotoxic) | Widely used fertilizer |
Emerging Research Directions
Proton-Conducting Membranes
NH₄HSO₄-doped polybenzimidazole membranes show proton conductivity of 0.12 S/cm at 160°C, promising for high-temperature fuel cells .
Environmental Remediation
Recent trials demonstrate 85% efficiency in NH₄HSO₄-based scrubbing systems for removing NOx from flue gases at 200–300°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume